1-(2-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione
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Overview
Description
1-(2-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione is an organic compound that features a chlorophenyl group and a pyridinyl group attached to an ethanedione backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable reagent such as malonic acid or its derivatives under basic conditions to form the desired ethanedione compound.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(p
Properties
CAS No. |
40061-26-5 |
---|---|
Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C13H8ClNO2/c14-11-6-2-1-5-10(11)13(17)12(16)9-4-3-7-15-8-9/h1-8H |
InChI Key |
AJMBMMSXICPUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
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